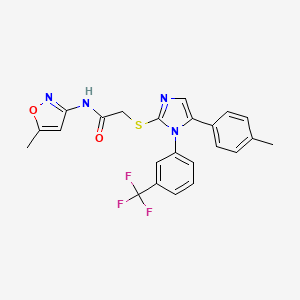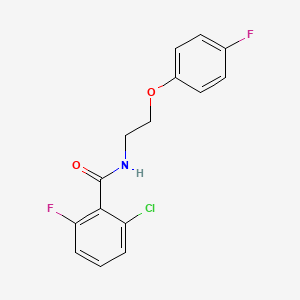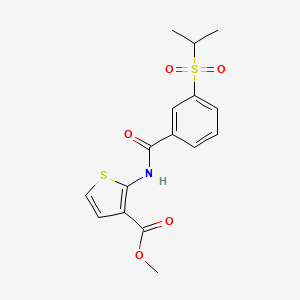![molecular formula C14H18ClNO2 B2632903 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide CAS No. 2411253-67-1](/img/structure/B2632903.png)
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OXA-23 inhibitor and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide involves the inhibition of OXA-23, which is a class D β-lactamase enzyme that is responsible for antibiotic resistance in bacteria. This compound binds to the active site of the enzyme and prevents it from hydrolyzing β-lactam antibiotics such as penicillins and cephalosporins. This inhibition results in the restoration of the activity of these antibiotics against multidrug-resistant bacteria.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide has been shown to have minimal toxicity and side effects in laboratory experiments. It has been shown to have antibacterial activity against multidrug-resistant bacteria without affecting normal bacterial flora. This compound has also been shown to have a synergistic effect when used in combination with other antibiotics such as meropenem and colistin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide in lab experiments include its antibacterial activity against multidrug-resistant bacteria, minimal toxicity and side effects, and synergistic effect when used in combination with other antibiotics. The limitations of using this compound in lab experiments include its high cost, difficulty in synthesis, and limited availability.
Orientations Futures
There are several future directions for the use of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide. These include the development of new synthetic methods that are more cost-effective and efficient, the evaluation of its potential use in combination therapy with other antibiotics, and the investigation of its potential use in other fields such as agriculture and biotechnology. Additionally, further research is needed to evaluate the long-term effects of this compound on bacterial flora and its potential for the development of antibiotic resistance.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with oxirane-2-carboxylic acid phenylmethyl ester in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and pharmaceuticals. This compound has been shown to have antibacterial activity against multidrug-resistant bacteria such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It has also been studied for its potential use as an inhibitor of OXA-23, which is an enzyme that is responsible for antibiotic resistance in bacteria.
Propriétés
IUPAC Name |
2-chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(17)16-13(8-11-6-7-18-10-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGJNYQAELEMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2632822.png)
![3-methoxy-1-methyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2632823.png)

![2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2632827.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2632828.png)
![2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2632830.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2632833.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2632834.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2632838.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2632841.png)

